N-(3-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
The compound N-(3-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide features a 1,2,4-triazole core substituted at the 3-position with a sulfanyl acetamide moiety and at the 4- and 5-positions with a prop-2-en-1-yl (allyl) group and pyridin-4-yl ring, respectively. The acetamide side chain is further substituted with a 3-bromophenyl group. This structure places it within a broader class of triazol-3-yl sulfanyl acetamides, which are studied for diverse biological activities, including insect olfaction modulation, antimicrobial, and anti-inflammatory properties .
Properties
Molecular Formula |
C18H16BrN5OS |
|---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H16BrN5OS/c1-2-10-24-17(13-6-8-20-9-7-13)22-23-18(24)26-12-16(25)21-15-5-3-4-14(19)11-15/h2-9,11H,1,10,12H2,(H,21,25) |
InChI Key |
GFZCXCRQAPYMJL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Br)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Triazole Core
The triazole ring serves as the scaffold for subsequent functionalization. Key steps include:
Introduction of the Sulfanyl Acetamide Group
The sulfanyl linkage between the triazole and acetamide is critical for biological activity.
Optimization of Reaction Conditions
Industrial-scale synthesis requires precise control of parameters to maximize yield and purity.
Purification and Characterization
Post-synthesis, the compound undergoes rigorous purification and structural validation.
Challenges and Innovations
While the synthesis is well-established, challenges persist:
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, copper(I) iodide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(3-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
All analogs share the 4H-1,2,4-triazol-3-yl sulfanyl acetamide backbone. Key differences arise in:
- Substituent at position 4 of the triazole ring (e.g., alkyl, aryl, or halogenated groups).
- Substituent at position 5 of the triazole ring (typically pyridinyl derivatives with varying substitution patterns).
- Aryl group on the acetamide side chain (e.g., bromophenyl, methylphenyl, or nitro-substituted phenyl).
Table 1: Structural and Functional Comparison of Selected Analogs
Impact of Substituents on Activity and Properties
4-Bromophenyl: Enhances electron-withdrawing effects, which could stabilize charge interactions in receptor binding .
Pyridine Position :
- 4-pyridinyl (target compound) vs. 3-pyridinyl (VUAA-1): Positional isomerism affects hydrogen bonding and π-π stacking interactions with proteins .
Acetamide Aryl Group :
Biological Activity
Overview
N-(3-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. The compound features a bromophenyl group , a triazole ring , and a pyridine moiety , which together contribute to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action.
Chemical Structure
The structural formula of this compound can be represented as follows:
1. Antimicrobial Activity
This compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness similar to that of established antibiotics.
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.25 μg/mL |
| Escherichia coli | 12.5 μg/mL |
| Candida albicans | 8.0 μg/mL |
These results indicate that the compound is particularly effective against Gram-positive bacteria and certain fungal strains, suggesting its potential for therapeutic applications in treating infections caused by resistant pathogens .
2. Antifungal Activity
The compound also demonstrates antifungal properties, particularly against pathogenic fungi such as Candida species. Its efficacy in inhibiting fungal growth indicates that it may serve as a valuable agent in antifungal therapies.
Table 2: Antifungal Activity
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 8.0 μg/mL |
| Aspergillus niger | 10.0 μg/mL |
These findings highlight the compound's potential role in addressing fungal infections, especially in immunocompromised patients .
3. Anticancer Properties
Recent studies have suggested that this compound may possess anticancer activity. Preliminary in vitro assays have demonstrated cytotoxic effects on various cancer cell lines.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 (Breast Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 12.5 |
| A549 (Lung Cancer) | 10.0 |
The mechanism appears to involve the induction of apoptosis through the modulation of signaling pathways associated with cell growth and survival .
The biological activity of this compound is hypothesized to involve several key mechanisms:
Enzyme Inhibition: The compound may inhibit specific enzymes such as kinases or proteases that are crucial for cellular signaling and proliferation.
Modulation of Signaling Pathways: By interacting with proteins involved in cell growth and apoptosis, the compound can alter signaling pathways that lead to cell cycle arrest or programmed cell death.
Case Studies
Several studies have been conducted to evaluate the biological activity of compounds similar to N-(3-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yloxy)-4H-triazol]}acetamide:
- Antimicrobial Efficacy Study: A study by Rajora and Srivastava demonstrated that related triazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Activity Assessment: Research published in Pharmacology Reports highlighted the anticancer potential of triazole derivatives through their ability to induce apoptosis in cancer cells .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for this compound, and what challenges are associated with its purification?
- Methodology : The synthesis typically involves cyclocondensation of thiosemicarbazides with carboxylic acid derivatives, followed by alkylation of the triazole ring. For example, the prop-2-en-1-yl group can be introduced via nucleophilic substitution or Mitsunobu reactions. Challenges include controlling regioselectivity during triazole formation and removing byproducts (e.g., unreacted pyridine derivatives). Purification often requires gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. How is the structure confirmed using spectroscopic and crystallographic methods?
- Methodology :
- NMR : H and C NMR confirm substituent connectivity (e.g., pyridinyl protons at δ 8.5–9.0 ppm, bromophenyl signals at δ 7.2–7.8 ppm).
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z ~475).
- X-ray Crystallography : Single-crystal analysis resolves bond lengths/angles (e.g., triazole ring planarity, S–C bond distances ~1.75 Å) and confirms stereochemistry .
Q. What in vitro assays are used to evaluate its biological activity?
- Methodology : Standard assays include:
- Antifungal Testing : Broth microdilution (CLSI M38-A2) against Candida spp. and Aspergillus spp., with IC values compared to fluconazole .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity against resistant fungal strains?
- Methodology :
- Substituent Variation : Replace the prop-2-en-1-yl group with bulkier alkyl chains (e.g., cyclohexylmethyl) to enhance hydrophobic interactions with fungal CYP51 enzymes .
- Bioisosteric Replacement : Substitute the pyridinyl group with furan or thiophene to improve solubility and reduce efflux pump recognition .
- Data Contradictions : Discrepancies in IC values across studies may arise from assay conditions (e.g., pH, serum content). Validate results using standardized protocols and orthogonal assays (e.g., time-kill kinetics) .
Q. What computational strategies predict binding modes and selectivity for kinase targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR, CDK2). Key residues (e.g., Lys33, Asp86) may form hydrogen bonds with the acetamide moiety .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) >2.0 Å suggests poor target engagement .
Q. How do degradation pathways under physiological conditions impact pharmacokinetic profiling?
- Methodology :
- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (3% HO), and photolytic (ICH Q1B) conditions. LC-MS/MS identifies major degradation products (e.g., sulfoxide formation at the triazole-thioether group) .
- Metabolite Identification : Liver microsomal assays (human/rat) reveal Phase I metabolites (e.g., hydroxylation at the allyl group) via UPLC-QTOF analysis .
Q. What crystallographic techniques resolve polymorphism or solvate formation?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
